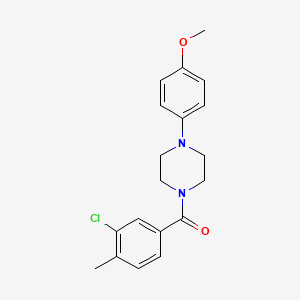
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine, also known as ACP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. This results in an increase in the release of these neurotransmitters, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine can induce anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rodents. However, the exact biochemical and physiological effects of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine on humans are not well understood and require further investigation.
実験室実験の利点と制限
One advantage of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine in lab experiments is its selectivity for serotonin and dopamine receptors. This allows for the study of specific neurotransmitter systems and their function in the brain. However, the limitations of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine include its potential toxicity and lack of specificity for certain receptor subtypes. It is important to use appropriate safety precautions and dosage levels when working with this compound.
将来の方向性
There are several future directions for research on 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential therapeutic applications in neurological disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of research is the development of more selective and potent compounds that target specific receptor subtypes. This could lead to the development of more effective treatments for neurological disorders. Additionally, the use of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine as a tool compound in neuroscience research could lead to a better understanding of the function of serotonin and dopamine systems in the brain.
Conclusion
In conclusion, 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has been extensively studied for its potential pharmacological properties in the field of neuroscience. Its selectivity for serotonin and dopamine receptors makes it a valuable tool compound for studying specific neurotransmitter systems in the brain. However, further research is needed to determine its safety and efficacy in humans and to develop more selective and potent compounds for therapeutic use.
合成法
The synthesis of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine involves the reaction between 2-adamantanone and 3-chlorophenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a serotonin and dopamine receptor agonist, which are neurotransmitters involved in mood regulation and cognitive function. 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has also been investigated for its potential use as a tool compound in neuroscience research to study the function of these neurotransmitter systems.
特性
IUPAC Name |
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2/c21-18-2-1-3-19(13-18)22-4-6-23(7-5-22)20-16-9-14-8-15(11-16)12-17(20)10-14/h1-3,13-17,20H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQSNDPTZXBCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-(3-chlorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)
